molecular formula C16H15ClN2O3S B12412851 N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3

Katalognummer: B12412851
Molekulargewicht: 353.8 g/mol
InChI-Schlüssel: WOUDRMJGGMLPFR-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 is a synthetic compound with a complex molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 typically involves the reaction of 4-Chloro-3-sulfamoylbenzoyl chloride with 2-methylindoline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of inert atmospheres and specific temperature controls to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification systems to ensure the compound is produced efficiently and with high purity. The use of automated systems helps in maintaining consistent quality and reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperature and pH controls .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C16H15ClN2O3S

Molekulargewicht

353.8 g/mol

IUPAC-Name

2-chloro-5-[2-(trideuteriomethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonamide

InChI

InChI=1S/C16H15ClN2O3S/c1-10-8-11-4-2-3-5-14(11)19(10)16(20)12-6-7-13(17)15(9-12)23(18,21)22/h2-7,9-10H,8H2,1H3,(H2,18,21,22)/i1D3

InChI-Schlüssel

WOUDRMJGGMLPFR-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Kanonische SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.